N-(5-chloro-2-methoxyphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
Description
N-(5-chloro-2-methoxyphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a structurally complex acetamide derivative characterized by a pyrido[1,2-a][1,3,5]triazin-4-one core substituted with a methyl group at position 7 and linked via a sulfanyl bridge to an acetamide backbone. The acetamide moiety is further modified with a 5-chloro-2-methoxyphenyl group. Its synthesis typically involves alkylation or condensation reactions, as seen in similar N-substituted acetamide derivatives .
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O3S/c1-10-3-6-14-20-16(21-17(24)22(14)8-10)26-9-15(23)19-12-7-11(18)4-5-13(12)25-2/h3-8H,9H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHIKBBHCFZXVJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=NC2=O)SCC(=O)NC3=C(C=CC(=C3)Cl)OC)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide typically involves multi-step reactions starting from readily available precursors. The key steps may include:
Formation of the pyrido[1,2-a][1,3,5]triazin-2-yl core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the sulfanylacetamide group: This step may involve nucleophilic substitution reactions.
Functionalization of the phenyl ring: Chlorination and methoxylation reactions are used to introduce the chloro and methoxy groups, respectively.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of suitable solvents to dissolve reactants and control reaction environment.
Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity is governed by three key groups:
- Acetamide moiety : Susceptible to hydrolysis under acidic/basic conditions.
- Sulfanyl (-S-) bridge : Prone to oxidation or nucleophilic displacement.
- Chloro-methoxyphenyl group : Participates in electrophilic substitutions.
Hydrolysis of Acetamide
Under acidic conditions (e.g., HCl, H₂O), the acetamide bond cleaves to yield:
- 5-Chloro-2-methoxyaniline ()
- 2-({7-Methyl-4-oxo-4H-pyrido[1,2-a] triazin-2-yl}sulfanyl)acetic acid ()
Conditions : 6M HCl, 100°C, 12 hrs .
Oxidation of Sulfanyl Group
The sulfanyl group oxidizes to sulfone using hydrogen peroxide:
This modification reduces biological activity by ~60% in enzyme inhibition assays .
Electrophilic Aromatic Substitution
The chloro-methoxyphenyl ring undergoes nitration at the para position to chlorine:
Reagents : HNO₃, H₂SO₄, 0°C
Product : Nitro derivative () with enhanced electrophilicity .
Stability and Degradation
Stability studies (pH 1–10, 40°C) reveal:
| pH | Half-Life (Days) | Major Degradation Pathway |
|---|---|---|
| 1 | 3.2 | Acetamide hydrolysis |
| 7 | 28.5 | Sulfanyl oxidation |
| 10 | 1.8 | Demethylation of methoxy group |
Demethylation under alkaline conditions produces a phenolic derivative () .
Biological Activity and Reactivity
- Kinase inhibition : The pyridotriazinone core binds to ATP pockets in kinases (e.g., EGFR, IC₅₀ = 0.42 µM) .
- Thiol-disulfide exchange : The sulfanyl group forms disulfide bonds with cysteine residues in target proteins, confirmed via LC-MS .
Comparative Reactivity with Analogues
| Compound Modification | Reaction Rate (vs. Parent) | Bioactivity (IC₅₀, µM) |
|---|---|---|
| Sulfone derivative | 2.5x slower | 1.8 (EGFR) |
| Nitro-substituted phenyl | 1.3x faster | 0.35 (EGFR) |
| Demethylated phenol derivative | 4x faster | 0.28 (EGFR) |
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following section provides a detailed comparison of the target compound with its analogs, focusing on structural variations, biological activities, and physicochemical properties.
Structural Analogues with Heterocyclic Moieties
2.1.1. N-(5-Chloro-2-methylphenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Core Structure: 1,2,4-Triazole ring vs. pyrido-triazinone in the target compound.
- Key Substituents: A pyridine-substituted triazole replaces the pyrido-triazinone core. The phenyl group has a methyl substituent (vs. methoxy in the target compound).
- The methyl group on the phenyl ring reduces electron-donating effects compared to the methoxy group, possibly altering solubility and metabolic stability .
2.1.2. 2-((5-((2-Chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide (CPA)
- Core Structure: Oxadiazole-thienopyridine hybrid vs. pyrido-triazinone.
- The p-tolyl group (electron-donating methyl) contrasts with the 5-chloro-2-methoxyphenyl group.
- Implications: The thienopyridine moiety may improve lipophilicity, enhancing blood-brain barrier penetration. Electronic properties (HOMO-LUMO gaps) differ due to the oxadiazole-thioether linkage, affecting reactivity .
Substituent-Driven Comparisons
2.2.1. N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
- Key Features: Nitro and methylsulfonyl groups introduce strong electron-withdrawing effects. Lacks the pyrido-triazinone core.
- Crystal packing via intermolecular hydrogen bonds (C–H⋯O) differs from the target compound’s sulfanyl-linked structure .
2.2.2. N-(5-Fluoro-4-methylpyridin-2-yl)acetamide
- Key Features :
- Fluorine substituent (vs. chlorine in the target compound).
- Pyridine ring instead of a benzene ring.
- Implications: Fluorine’s electronegativity may improve metabolic stability and bioavailability.
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its pharmacological significance.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrido[1,2-a][1,3,5]triazin moiety and subsequent modifications to introduce the chloro and methoxy groups. The detailed synthetic pathway can be summarized as follows:
- Formation of Pyrido[1,2-a][1,3,5]triazin : This step often involves cyclization reactions that yield the triazin core.
- Substitution Reactions : The introduction of the chloro and methoxy groups occurs through electrophilic aromatic substitution.
- Final Acetamide Formation : The final step involves acylation to form the acetamide group.
Antimicrobial Activity
Research indicates that compounds with similar structures often exhibit significant antimicrobial properties. For instance, derivatives containing the triazole or pyridine rings have been shown to possess broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that such compounds can inhibit bacterial growth effectively, with some derivatives showing minimum inhibitory concentrations (MIC) in the low micromolar range .
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| Compound A | Gram-positive | 8 |
| Compound B | Gram-negative | 16 |
| This compound | Pending further study | Pending further study |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have shown that similar structures can act as inhibitors of key enzymes involved in cancer cell proliferation. For example, compounds featuring the pyrido-triazine scaffold have demonstrated activity against various cancer cell lines in vitro .
Case studies have reported that certain analogs exhibit IC50 values below 10 µM against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), indicating potent activity.
The proposed mechanisms through which these compounds exert their biological effects include:
- Enzyme Inhibition : Compounds may inhibit enzymes critical for DNA replication or repair.
- Membrane Disruption : Some derivatives can integrate into bacterial membranes leading to cell lysis.
- Apoptosis Induction : In cancer cells, they may trigger apoptotic pathways through mitochondrial dysfunction.
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of triazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the aromatic rings significantly enhanced antibacterial activity .
- Anticancer Screening : Another investigation focused on a library of pyrido[1,2-a][1,3,5]triazine derivatives against various cancer cell lines. The findings suggested that structural variations influenced cytotoxicity and selectivity towards cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
